molecular formula C10H9BrINO B1379697 7-Bromo-3-iodo-1-methoxymethyl-1H-indole CAS No. 793728-18-4

7-Bromo-3-iodo-1-methoxymethyl-1H-indole

Cat. No. B1379697
M. Wt: 365.99 g/mol
InChI Key: JKLXXSQRWJNJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-Bromo-3-iodo-1-methoxymethyl-1H-indole” is a chemical compound with the molecular formula C10H9BrINO . It has a molecular weight of 365.99303 . This compound is part of the indole family, a significant heterocyclic system in natural products and drugs .


Molecular Structure Analysis

The molecular structure of “7-Bromo-3-iodo-1-methoxymethyl-1H-indole” includes bromine (Br), iodine (I), and a methoxymethyl group attached to an indole ring . The exact structure can be represented by the InChI string: InChI=1S/C10H9BrINO/c1-14-6-13-5-4-8-2-3-9(11)10(12)7(8)13/h2-5,14H,6H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Bromo-3-iodo-1-methoxymethyl-1H-indole” include a molecular weight of 365.99303 g/mol . The compound has a computed XLogP3-AA value of 3.4, indicating its lipophilicity . It has one hydrogen bond donor count and zero hydrogen bond acceptor count . The compound’s topological polar surface area is 15.8 Ų .

Scientific Research Applications

Polyhalogenated Indoles Synthesis and Biological Activities

A study reported the isolation and structural elucidation of new tetrahalogenated indoles from the red alga Rhodophyllis membranacea, including compounds with bromine, chlorine, and iodine. These compounds were evaluated for cytotoxic and antifungal activities, indicating the potential for developing bioactive molecules from marine sources (Woolner et al., 2016).

Indoles in Chemical Synthesis

Efficient synthesis strategies for polyhalogenated indoles, including 7-bromo-3-iodo-1-methoxymethyl-1H-indole, have been developed, highlighting their importance in organic synthesis and potential in creating a wide range of substituted indoles (Charrier et al., 2006). Another research focused on the synthesis and evaluation of thiazolo-as-triazino indoles, demonstrating antimicrobial activities and providing insights into the development of new antimicrobial agents (Rastogi et al., 2009).

Structural and Functional Studies

Research on 3-hydroxyl-bromo indole derivatives explored their potential in medicinal chemistry, especially in antitumor, antipyretic analgesics, and as inhibitors of amine degradation, showcasing the diverse applications of bromoindoles in drug development (Wei, 2011). The study of the crystal structure and hydrogen bonding of specific bromoindole derivatives further contributes to understanding their chemical behavior and potential in designing more effective compounds (Mphahlele, 2018).

Synthesis and Application in Organic Chemistry

Innovative methods for the synthesis of bromoindoles and their application in creating complex organic molecules have been demonstrated, reflecting the versatility and importance of bromoindoles in synthetic organic chemistry (Huleatt et al., 2008).

properties

IUPAC Name

7-bromo-3-iodo-1-(methoxymethyl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrINO/c1-14-6-13-5-9(12)7-3-2-4-8(11)10(7)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLXXSQRWJNJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=C(C2=C1C(=CC=C2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3-iodo-1-methoxymethyl-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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